Metaphase Arrest Potency: 1-Propargyl-5-fluoropyrimidin-2-one vs. 5-Chloro, 5-Bromo, and 5-Iodo Analogs in Human NHIK 3025 Cells
In a direct head-to-head comparison, 1-propargyl-5-fluoropyrimidin-2-one induced metaphase accumulation in cultured human NHIK 3025 cells only at 1.5 mM and 0.75 mM, whereas the 5-chloro, 5-bromo, and 5-iodo derivatives caused arrest at substantially lower concentrations of 0.375 mM and 0.18 mM after a 6-hour treatment [1]. The unsubstituted 1-propargylpyrimidin-2-one (H-analog) was completely inactive, confirming that the halogen is essential for activity, and that the fluorine atom confers the weakest—but still measurable—mitotic inhibitory potential within the halogen series [1].
| Evidence Dimension | Minimum effective concentration for metaphase arrest |
|---|---|
| Target Compound Data | Active at 1.5 mM and 0.75 mM |
| Comparator Or Baseline | 5-Cl, 5-Br, 5-I analogs: active at 0.375 mM and 0.18 mM; H-analog: inactive |
| Quantified Difference | 4-fold to 8.3-fold lower potency (based on the 0.375 mM vs. 1.5 mM and 0.18 mM vs. 0.75 mM comparisons) |
| Conditions | Human NHIK 3025 cells; 6 h drug exposure; metaphase accumulation scored in stained preparations |
Why This Matters
The 4- to 8-fold lower potency of the 5-fluoro compound relative to the 5-chloro analog provides a wider experimental window for partial mitotic inhibition, making it preferable for studies requiring graded tubulin engagement rather than complete metaphase block.
- [1] Dornish, J.M., Oftebro, R. Structure-activity relationship of 1-propargyl-5-halopyrimidin-2-ones. Invest New Drugs 1, 203–211 (1983). https://doi.org/10.1007/BF00208891 View Source
